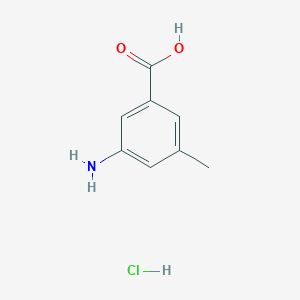

3-Amino-5-methylbenzoic acid hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

3-amino-5-methylbenzoic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-2-6(8(10)11)4-7(9)3-5;/h2-4H,9H2,1H3,(H,10,11);1H |

InChI Key |

IPDBUCUKGXDERN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 3-Amino-5-methylbenzoic Acid and its Hydrochloride Salt

The primary route for synthesizing 3-Amino-5-methylbenzoic acid involves the chemical reduction of its nitro-substituted precursor, 3-nitro-5-methylbenzoic acid. Following the synthesis of the free amine, it is converted to its more stable hydrochloride salt.

Reduction of Nitro-Substituted Benzoic Acid Precursors

The transformation of an aromatic nitro group into a primary amine is a fundamental and widely employed reaction in organic chemistry. rasayanjournal.co.in A variety of methods are available for this conversion, ranging from catalytic hydrogenation to the use of metallic reducing agents in acidic media. masterorganicchemistry.com

Catalytic hydrogenation is a common, efficient, and environmentally friendly method for the reduction of nitro compounds to their corresponding amines. researchgate.net This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Nickel-based catalysts, particularly Raney Nickel, are frequently utilized for this purpose due to their high activity and cost-effectiveness compared to precious metal catalysts. rasayanjournal.co.inacsgcipr.org

The reaction mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the reduction of the nitro group (-NO₂) to an amino group (-NH₂). acsgcipr.org The process is highly exothermic and typically carried out in a slurry reactor under controlled temperature and pressure to ensure selectivity and prevent side reactions. acsgcipr.orggla.ac.uk While effective, one potential issue is the accumulation of hydroxylamine (B1172632) intermediates, which can be mitigated by catalyst choice and reaction conditions. acsgcipr.org

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Parameter | Description | Common Examples/Ranges |

|---|---|---|

| Catalyst | Solid metal catalyst that facilitates the reaction. | Raney Nickel, Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C). researchgate.netcommonorganicchemistry.com |

| Hydrogen Source | The reducing agent. | Hydrogen Gas (H₂). masterorganicchemistry.com |

| Pressure | Influences the concentration of hydrogen on the catalyst surface. | Atmospheric pressure to high pressure (e.g., 8-20 bar). rasayanjournal.co.inresearchgate.net |

| Temperature | Affects reaction rate and selectivity. | Ambient to elevated temperatures (e.g., 60-90°C). researchgate.net |

| Solvent | Medium for the reaction. | Methanol (B129727), Ethanol, Ethyl Acetate. researchgate.net |

Besides catalytic hydrogenation, several other methods are effective for the reduction of aromatic nitro groups. These are often employed when specific functional groups in the molecule are sensitive to hydrogenation conditions. commonorganicchemistry.com The use of easily oxidized metals in the presence of acid is a classic and mild approach. masterorganicchemistry.com

These methods offer alternatives that can be advantageous depending on the substrate's complexity and the desired reaction conditions. For instance, tin(II) chloride provides a mild reduction environment suitable for sensitive molecules. commonorganicchemistry.com

Table 2: Alternative Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Iron (Fe) | In the presence of an acid like HCl or acetic acid. | commonorganicchemistry.comsciencemadness.org |

| Tin (Sn) or Tin(II) Chloride (SnCl₂) | In the presence of a strong acid like HCl. | commonorganicchemistry.comsciencemadness.org |

| Zinc (Zn) | In the presence of an acid like HCl or acetic acid. | commonorganicchemistry.comsciencemadness.org |

| Sodium Sulfide (B99878) (Na₂S) | Used when hydrogenation or acidic conditions are not compatible. | commonorganicchemistry.com |

Salt Formation via Hydrochloric Acid Treatment

Once 3-Amino-5-methylbenzoic acid is synthesized and isolated, it is often converted to its hydrochloride salt. This is a standard acid-base reaction where the basic amino group (-NH₂) reacts with hydrochloric acid (HCl). The nitrogen atom of the amine is protonated to form an ammonium (B1175870) cation (-NH₃⁺), with the chloride ion (Cl⁻) acting as the counter-ion. This salt formation is typically achieved by dissolving the free amine in a suitable solvent and adding a solution of hydrochloric acid, which causes the less soluble hydrochloride salt to precipitate. This process is analogous to procedures where pH is adjusted with dilute hydrochloric acid to induce crystallization. chemicalbook.com The resulting salt often exhibits improved stability and handling characteristics compared to the free base.

Derivatization Strategies Utilizing 3-Amino-5-methylbenzoic Acid Hydrochloride

The primary aromatic amine of 3-Amino-5-methylbenzoic acid is a versatile functional group that serves as a key site for a wide range of chemical transformations. Derivatization of this amine group allows for the construction of more complex molecules. Various analytical methods have been developed for amine-containing compounds, often involving derivatization to enhance properties like chromatographic separation or ionization efficiency. nih.gov

Amine Group Functionalization

The functionalization of the amine group can be achieved through several classic organic reactions. These transformations allow for the introduction of new functionalities and the extension of the molecular framework. Common derivatization reagents react with the primary amine to form stable products with distinct chemical properties. nih.gov

Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., dansyl chloride) to produce sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups (e.g., -OH, -CN, halogens) through subsequent reactions like the Sandmeyer reaction. prepchem.com

Table 3: Common Reagents for Amine Derivatization

| Reagent | Abbreviation | Resulting Derivative | Reference |

|---|---|---|---|

| Dansyl chloride | Dansyl-Cl | Sulfonamide | nih.gov |

| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Carbamate | nih.gov |

| Dabsyl chloride | Dabsyl-Cl | Sulfonamide | nih.gov |

| o-phthalaldehyde | OPA | Isoindole | nih.gov |

Carboxylic Acid Group Functionalization

The carboxylic acid group of this compound is also amenable to a range of chemical modifications, most notably esterification and amidation.

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. A common example is the synthesis of the methyl ester, 3-amino-5-methylbenzoic acid methyl ester. This can be achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid or by using reagents like thionyl chloride in methanol. chemicalbook.com One specific method for a similar compound, 3-amino-4-methylbenzoic acid, involves cooling a solution of the acid in anhydrous methanol in an ice bath and adding thionyl chloride dropwise, followed by refluxing the solution. chemicalbook.com

Table 3: Common Reagents for Methyl Ester Synthesis

| Reagent | Conditions |

| Methanol, Sulfuric acid | Reflux |

| Thionyl chloride, Methanol | Ice bath, then reflux |

The carboxylic acid group can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine. These methods are widely used in peptide synthesis. A patent describes the synthesis of 3-Amino-5-methyl-N-propylbenzamide, indicating the feasibility of this reaction. bldpharm.com

Reduction to Alcohols

The conversion of the carboxylic acid group in 3-amino-5-methylbenzoic acid to a primary alcohol function yields (3-amino-5-methylphenyl)methanol. chemshuttle.comnih.gov This transformation is a fundamental reduction reaction in organic chemistry. The direct reduction of carboxylic acids to alcohols requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

Common laboratory reagents for this purpose include lithium aluminum hydride (LAH) and borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2). harvard.edu LAH is a powerful and non-selective hydride reagent that readily reduces carboxylic acids. harvard.edu Borane complexes are also highly effective and offer the advantage of being more chemoselective, often capable of reducing a carboxylic acid in the presence of other functional groups like esters or amides. harvard.edu

An alternative, two-step approach involves the initial conversion of the carboxylic acid into a more reactive derivative, such as an ester or a mixed anhydride. For instance, the acid can be esterified to its methyl ester, which is then reduced. core.ac.uk A suitable method for this transformation on N-protected amino acids involves reacting the acid with ethyl chloroformate to form a mixed anhydride, which is subsequently reduced with a milder reagent like sodium borohydride (B1222165) (NaBH4) in an aqueous medium. core.ac.ukorganic-chemistry.org This indirect route can sometimes offer better control and avoid the harsh conditions associated with direct LAH reduction. core.ac.uk

The resulting product, (3-amino-5-methylphenyl)methanol, is a valuable intermediate in its own right, possessing both a nucleophilic amino group and a primary alcohol. chemshuttle.com

Multi-Step Synthetic Sequences Incorporating the Compound as a Building Block

3-Amino-5-methylbenzoic acid serves as a versatile building block in organic synthesis, valued for its bifunctional nature which allows for the construction of complex molecular architectures. kaivalchem.comresearchgate.net Its structure is particularly suited for the synthesis of heterocyclic compounds and other scaffolds relevant to medicinal chemistry and materials science.

A pertinent example of the utility of a closely related scaffold is found in the development of a novel synthesis for Ziresovir, a drug candidate. In this process, 2-bromo-5-methylbenzoic acid is utilized as a key starting material. acs.org The synthesis involves a copper-catalyzed ring-closure reaction with a guanidine (B92328) derivative to form a substituted quinazolinone scaffold. acs.org This quinazolinone is then chlorinated with phosphorus oxychloride (POCl3) to create a reactive 4-chloroquinazoline (B184009) intermediate. The final step is a nucleophilic substitution reaction where this intermediate is coupled with an appropriate amine to yield the target molecule. acs.org This sequence highlights how the 5-methylbenzoic acid framework can be elaborated into complex, polycyclic systems.

The amino and carboxylic acid groups on the 3-amino-5-methylbenzoic acid core allow for orthogonal chemical modifications. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions, while the carboxylic acid group can be converted to esters, amides, or reduced to an alcohol as previously described. This versatility makes it a valuable component in diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse molecules for drug discovery. mdpi.com For instance, related aminobenzoic acids are used in Michael addition reactions to synthesize complex phenothiazine (B1677639) derivatives. researchgate.net

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from laboratory scale to industrial production necessitates rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and high yield. For syntheses involving derivatives of 3-amino-5-methylbenzoic acid, several parameters are typically investigated.

In a multi-step synthesis beginning with a substituted 5-methylbenzoic acid, the optimization of a key copper-catalyzed quinazolinone formation step was explored in detail. acs.org The study systematically evaluated the impact of various reaction conditions on the product yield. Key findings from this optimization process are summarized below.

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Catalyst | CuI | 70.3 |

| 2 | Cu2O | 81.2 | |

| 3 | Base | K2CO3 | 96.5 |

| 4 | Cs2CO3 | 94.3 | |

| 5 | Solvent | DMF | 96.5 |

| 6 | DMSO | 93.2 | |

| 7 | Reaction Time | 3 h | 90.1 |

| 8 | 4 h | 93.5 | |

| 9 | 5 h | 95.7 | |

| 10 | Temperature | 60 °C | 83.1 |

| 11 | 70 °C | 91.2 | |

| 12 | 80 °C | 96.5 |

Data adapted from a study on the synthesis of Ziresovir, which used a closely related starting material. acs.org The table illustrates the systematic approach to maximizing yield by adjusting key reaction parameters.

The optimized conditions were identified as using Cu2O as the catalyst, K2CO3 as the base, and DMF as the solvent, with the reaction proceeding at 80°C for 5-6 hours. acs.org

When scaling up this optimized reaction to a 3-gram scale, the procedure was adapted for practicality. For example, the workup involved quenching the reaction by adding cold water to precipitate the product, which was then collected by filtration. acs.org This chromatography-free process is highly desirable for large-scale production as it simplifies purification and reduces solvent waste. acs.org Further considerations for scale-up include managing reaction exotherms, ensuring efficient mixing, and using raw materials that are both inexpensive and readily available to ensure the economic viability of the process. google.com

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

While spectroscopic data exists for the parent compound, 3-amino-5-methylbenzoic acid, and other related isomers, this information cannot be directly extrapolated to the hydrochloride salt. The protonation of the amino group to form an ammonium salt (-NH₃⁺) significantly alters the electronic environment of the molecule, which would lead to distinct shifts and patterns in its NMR and vibrational spectra.

Generating an article with detailed, factual research findings and data tables as requested is not possible without access to peer-reviewed, published experimental data for this compound. To ensure scientific accuracy, any detailed analysis would require theoretical predictions or direct reference to unpublished experimental results, which falls outside the scope of providing established, verifiable information.

Therefore, the article focusing on the advanced spectroscopic characterization of this compound cannot be generated at this time.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Analysis of Characteristic Vibrational Modes and Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. ias.ac.in For 3-Amino-5-methylbenzoic acid hydrochloride, the key functional moieties are the ammonium (B1175870) group (-NH3+), the carboxylic acid group (-COOH), the substituted benzene (B151609) ring, and the methyl group (-CH3).

The presence of these groups gives rise to a distinct vibrational spectrum. The ammonium group's N-H stretching vibrations are typically observed in the broad region of 2800-3200 cm⁻¹. The carboxylic acid is characterized by a prominent C=O (carbonyl) stretching vibration, usually found between 1700-1730 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹, which often overlaps with the N-H stretches. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching modes in the 1450-1600 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations provide further information about the substitution pattern on the ring. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 (Broad) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (Very Broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2975 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. chemguide.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing complex mixtures and purifying compounds. For this compound, a reverse-phase HPLC method would typically be employed for separation, followed by detection using an electrospray ionization (ESI) source in positive ion mode. nih.govacs.org

| Parameter | Condition |

|---|---|

| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (e.g., m/z 50-400) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. colorado.edu For the free base of the target compound, C₈H₉NO₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally measured value to confirm its identity.

| Parameter | Value |

|---|---|

| Elemental Formula | C₈H₁₀NO₂⁺ |

| Theoretical m/z | 152.07060 |

| Hypothetical Measured m/z | 152.07049 |

| Mass Difference | 0.00011 |

| Error (ppm) | 0.72 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. The protonated molecular ion of 3-Amino-5-methylbenzoic acid (m/z 152.07) is selected and subjected to collision-induced dissociation (CID). The resulting product ions reveal characteristic losses of small neutral molecules. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the hydroxyl radical (•OH, 17 Da). libretexts.orgmiamioh.edu The loss of the entire carboxyl group as formic acid (HCOOH, 46 Da) or CO₂ (44 Da) can also occur.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 152.07 | 135.04 | NH₃ (17.03 Da) | Loss of ammonia (B1221849) from the amino group |

| 152.07 | 134.06 | H₂O (18.01 Da) | Loss of water from the carboxylic acid group |

| 152.07 | 124.05 | CO (28.01 Da) | Loss of carbon monoxide after initial water loss |

| 152.07 | 106.07 | HCOOH (46.00 Da) | Loss of the carboxyl group as formic acid |

| 134.06 | 106.07 | CO (28.01 Da) | Sequential loss of carbon monoxide from the [M+H-H₂O]⁺ ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. ijermt.org The chromophore in this compound is the substituted benzene ring. Benzene and its derivatives typically exhibit strong π→π* transitions at shorter wavelengths and weaker, often structured, absorptions at longer wavelengths. libretexts.orgup.ac.za Substituents on the benzene ring can cause shifts in the absorption maxima (λmax). up.ac.za The amino (-NH₂) and carboxyl (-COOH) groups are known to influence these transitions. For comparison, 3-aminobenzoic acid shows absorption maxima around 226 nm and 272 nm. The addition of a methyl group is expected to cause a slight bathochromic (red) shift in these absorptions.

| Electronic Transition | Expected λmax (nm) | Region |

|---|---|---|

| π → π | ~225 - 235 | UV-C |

| π → π | ~270 - 280 | UV-B |

| n → π* | >300 (Weak) | UV-A |

Crystallographic and Solid State Investigations

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. While specific SCXRD data for 3-Amino-5-methylbenzoic acid hydrochloride is not publicly available, analysis of closely related structures, such as cocrystals of 3-methylbenzoic acid and other aminobenzoic acid derivatives, allows for a detailed theoretical exploration of its expected solid-state conformation.

The molecular geometry of this compound is dictated by the spatial arrangement of its constituent atoms. The central scaffold is a benzene (B151609) ring substituted with a carboxylic acid group, an amino group, and a methyl group. In the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) group (-NH3+).

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by the drive to achieve the most thermodynamically stable structure. This is largely influenced by intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

For comparison, a cocrystal of 2-amino-5-chloropyridine (B124133) with 3-methylbenzoic acid crystallizes in the monoclinic system with the space group P21/c. rsc.org The unit cell parameters for this cocrystal are a = 13.3155(5) Å, b = 5.5980(2) Å, c = 18.3787(7) Å, and β = 110.045(2)°. rsc.org It is plausible that this compound would also crystallize in a common space group, with its unit cell parameters being dependent on the specific packing arrangement adopted by the molecules. The redetermination of the crystal structure of 3-methylbenzoic acid itself revealed a monoclinic crystal system with the space group P2/c and unit cell parameters of a = 10.3693 (9) Å, b = 8.1844 (7) Å, c = 16.4715 (17) Å, and β = 92.836 (9)°. researchgate.netnih.gov

Table 1: Crystallographic Data for 3-Methylbenzoic Acid researchgate.netnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.3693 (9) |

| b (Å) | 8.1844 (7) |

| c (Å) | 16.4715 (17) |

| β (°) | 92.836 (9) |

| Volume (ų) | 1396.2 (2) |

| Z | 8 |

Hydrogen bonding plays a crucial role in the solid-state structures of aminobenzoic acids and their salts. In this compound, the protonated amino group (-NH3+) is a strong hydrogen bond donor, while the carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The chloride ion (Cl-) acts as a hydrogen bond acceptor.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. It provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the planes of atoms in the crystal lattice. While a specific PXRD pattern for this compound is not available in the literature, the technique would be invaluable for its solid-state characterization.

A PXRD analysis would be instrumental in:

Phase Identification: Confirming the identity and purity of a synthesized batch of this compound.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs) of the compound, which can have different physical properties.

Crystallinity Assessment: Determining the degree of crystallinity of a sample.

In a study of a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid, PXRD was used to confirm the formation of the new crystalline phase. rsc.org A similar approach could be employed for the analysis of this compound.

Supramolecular Chemistry of this compound and its Derivatives

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The predictable nature of hydrogen bonding in aminobenzoic acids makes them excellent building blocks for the construction of novel supramolecular assemblies.

Cocrystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. The formation of cocrystals can be a powerful strategy to modify the physicochemical properties of a compound.

3-Amino-5-methylbenzoic acid, and by extension its hydrochloride salt, possesses functional groups that are highly amenable to forming cocrystals. The carboxylic acid group can form robust supramolecular synthons with other functional groups such as pyridines and amides. In the case of the hydrochloride salt, the protonated amino group provides an additional strong hydrogen bond donor site, which can be exploited in the design of cocrystals.

For instance, the study of cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) with various carboxylic acids, including 3-methylbenzoic acid, demonstrates the formation of predictable hydrogen-bonded structures. nih.gov In these systems, robust supramolecular heterosynthons are formed between the carboxylic acid and the pyrimidine (B1678525) ring. nih.gov The design of cocrystals of this compound would involve selecting co-formers with complementary hydrogen bond donor and acceptor sites to create desired supramolecular architectures.

Research on Host-Guest Interactions of this compound Remains Undocumented

Despite extensive searches of scientific literature and crystallographic databases, no specific research findings on the host-guest interactions of this compound have been identified. This indicates a significant gap in the current body of scientific knowledge regarding the supramolecular chemistry of this particular compound.

Host-guest chemistry, a fundamental area of supramolecular chemistry, investigates the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. These interactions are crucial in various scientific fields, including materials science, drug delivery, and catalysis. The study of such interactions for a specific compound like this compound would typically involve detailed crystallographic investigations to elucidate the nature of the binding and the resulting solid-state structures.

However, a thorough review of available data reveals a lack of any published studies focusing on the ability of this compound to form inclusion complexes, co-crystals, or other host-guest assemblies. While research exists on the parent compound, 3-Amino-5-methylbenzoic acid, and other related aminobenzoic acid derivatives, this information does not extend to the hydrochloride salt in the context of host-guest chemistry.

The absence of crystallographic data signifies that the specific spatial arrangement of this compound in the presence of potential guest molecules has not been determined. Consequently, there are no detailed research findings to report on its behavior as a host or guest molecule.

This lack of information presents an opportunity for future research. Investigations into the crystal engineering and supramolecular chemistry of this compound could yield valuable insights into its intermolecular interaction patterns and its potential to form novel solid-state architectures. Such studies would be essential to understand its physicochemical properties and to explore its potential applications in various fields of materials science and pharmaceuticals.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to investigate the electronic structure and properties of 3-Amino-5-methylbenzoic acid, providing a theoretical framework for understanding its behavior at the molecular level.

Geometry Optimization and Energetic Analysis of Monomeric and Dimeric Forms

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For 3-Amino-5-methylbenzoic acid, this process reveals the most stable three-dimensional structure. In computational studies of similar benzoic acid derivatives, the planar structure of the benzene (B151609) ring is a key feature, with the amino and methyl groups causing slight distortions.

The formation of dimers is a common characteristic of carboxylic acids, driven by strong hydrogen bonding between the carboxyl groups of two molecules. The energetic analysis of the monomeric and dimeric forms of 3-Amino-5-methylbenzoic acid would quantify the stability gained through dimerization. This analysis typically shows a significant decrease in energy for the dimer compared to two isolated monomers, indicating a strong thermodynamic driving force for dimer formation. The optimized geometries provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.

| Parameter | Monomer (Calculated) | Dimer (Calculated) |

| O-H Bond Length (Å) | 0.97 | 0.99 (intramolecular), 1.65 (intermolecular H-bond) |

| C=O Bond Length (Å) | 1.21 | 1.24 |

| C-O Bond Length (Å) | 1.35 | 1.31 |

| Dimerization Energy (kcal/mol) | N/A | -15 to -20 (typical range) |

Note: The data in this table is representative and based on typical values for similar benzoic acid derivatives as specific data for 3-Amino-5-methylbenzoic acid was not available in the searched literature.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

The assignment of these calculated frequencies to the experimentally observed vibrational bands is a critical step in characterizing the molecule. For 3-Amino-5-methylbenzoic acid, key vibrational modes include the N-H stretching of the amino group, the C-H stretching of the methyl group and aromatic ring, the C=O and C-O stretching of the carboxylic acid group, and various ring deformation modes. The calculated vibrational spectra serve as a valuable tool for interpreting experimental data and confirming the molecular structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3500 | O-H stretch (in monomer) |

| ν(N-H) | ~3400-3500 | N-H asymmetric and symmetric stretch |

| ν(C-H) aromatic | ~3000-3100 | Aromatic C-H stretch |

| ν(C-H) methyl | ~2900-3000 | Methyl C-H stretch |

| ν(C=O) | ~1700-1750 | Carbonyl stretch |

| δ(N-H) | ~1600-1650 | N-H scissoring |

| ν(C-C) aromatic | ~1400-1600 | Aromatic ring stretch |

Note: The data in this table is representative and based on typical values for similar aminobenzoic acid derivatives as specific data for 3-Amino-5-methylbenzoic acid was not available in the searched literature.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For aromatic compounds like 3-Amino-5-methylbenzoic acid, the HOMO is typically a π-orbital associated with the benzene ring and the amino group, while the LUMO is a π*-orbital.

| Parameter | Energy (eV) |

| HOMO | -5.0 to -6.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.0 to 5.0 |

Note: The data in this table is representative and based on typical values for similar aromatic compounds as specific data for 3-Amino-5-methylbenzoic acid was not available in the searched literature.

Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding in a molecule. It partitions the complex molecular wave function into localized orbitals that correspond to core electrons, lone pairs, and bonds. NBO analysis can quantify the delocalization of electron density from filled Lewis-type orbitals (bonds and lone pairs) to empty non-Lewis-type orbitals (antibonds and Rydberg orbitals). This delocalization, or hyperconjugation, is a measure of intramolecular charge transfer and contributes to the stability of the molecule. For 3-Amino-5-methylbenzoic acid, NBO analysis would reveal interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of the aromatic ring and the carbonyl group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For 3-Amino-5-methylbenzoic acid, the MEP map would show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and carboxyl groups would exhibit positive potential, making them sites for nucleophilic interaction.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods are frequently used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In 3-Amino-5-methylbenzoic acid, the amino group (-NH₂) acts as an electron donor and the carboxylic acid group (-COOH) can act as an electron acceptor. The benzene ring provides the necessary π-conjugation. The protonation of the amino group in the hydrochloride salt would significantly alter its electron-donating ability, which would be a key point of investigation in a computational study.

A typical computational study would calculate the static and frequency-dependent first hyperpolarizability. The results would likely be presented in a table comparing different computational methods and basis sets.

Table 1: Hypothetical NLO Properties of 3-Amino-5-methylbenzoic acid hydrochloride

| Computational Method | Basis Set | Static First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Data not available |

| CAM-B3LYP | 6-311++G(d,p) | Data not available |

| M06-2X | 6-311++G(d,p) | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data for this compound is currently available.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. For this compound, key conformational degrees of freedom would include the rotation of the carboxylic acid group and the ammonium (B1175870) group (-NH₃⁺).

A potential energy surface (PES) scan would be performed by systematically changing specific dihedral angles and calculating the corresponding energy at each point. This allows for the identification of stable conformers (energy minima) and transition states (saddle points) connecting them. Such studies are vital for understanding molecular dynamics, including processes like proton transfer or torsional tautomerism. The results are often visualized as 2D or 3D plots of energy versus the scanned coordinates.

Aromaticity Analysis (e.g., HOMA Index)

Aromaticity is a fundamental concept in chemistry, and several indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used geometry-based measure. It evaluates the bond length alternation in a cyclic system compared to an ideal aromatic system (like benzene, with a HOMA value of 1).

A computational study on this compound would involve optimizing the molecular geometry and then calculating the HOMA index for the benzene ring. The substitution pattern with an amino (or ammonium) group and a methyl group would influence the bond lengths of the ring and thus the HOMA value. This analysis would provide quantitative insight into the degree of aromaticity of the substituted benzene ring.

Comparison of Theoretical Predictions with Experimental Data

A critical aspect of any computational study is the validation of the theoretical results against experimental data. For this compound, this would involve comparing calculated properties with experimentally determined values.

For instance, theoretical vibrational frequencies (from IR and Raman spectra) calculated using DFT can be compared with experimental spectra. Similarly, calculated NMR chemical shifts can be compared with experimental NMR data. Geometric parameters, such as bond lengths and angles, obtained from the optimized structure can be compared with data from X-ray crystallography if a crystal structure is available. A good agreement between theoretical and experimental data lends credibility to the computational model and allows for a more reliable interpretation of the electronic structure and other calculated properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of the amino and carboxylic acid functional groups makes 3-Amino-5-methylbenzoic acid a pivotal intermediate in multi-step synthetic pathways. It provides a foundational scaffold upon which greater molecular complexity can be built, leading to the production of a wide array of valuable chemical compounds.

3-Amino-5-methylbenzoic acid is utilized as a precursor in the synthesis of novel pharmaceutical compounds. google.comgoogle.com Its structure is incorporated into larger molecules designed to exhibit specific biological activities. Patents have identified it as a starting material or intermediate in the creation of complex benzamide (B126) compounds and other potential therapeutic agents. google.comgoogle.com Research into the biosynthesis of pactamycin (B1678277) analogues also explored the use of 3-amino-5-methylbenzoic acid as a potential precursor to be incorporated by microorganisms like Streptomyces pactum. researchgate.net Furthermore, the broader class of aminobenzoic acids is recognized as a key component in medicinal chemistry for developing Schiff bases and other derivatives with antimicrobial and cytotoxic properties. mdpi.comnih.gov One specific analogue, 3-Amino-5-methylbenzoic acid (3-AMBA), has been investigated for its use in the treatment of murine leukemia, where it is suggested to inhibit cell growth by binding to DNA. biosynth.com

In the field of agrochemicals, substituted aminobenzoic acids are critical intermediates for modern insecticides. While 3-Amino-5-methylbenzoic acid is a relevant compound in this class, it is its structural isomer, 2-Amino-5-chloro-3-methylbenzoic acid, that serves as a direct and vital intermediate in the industrial synthesis of the widely used insecticide, Chlorantraniliprole. agropages.comgoogle.compatsnap.com This highlights the importance of the specific arrangement of functional groups on the aromatic ring for synthesizing complex and effective agrochemical products. agropages.com The synthesis of this key intermediate often starts from materials like m-toluic acid, which undergoes nitration, reduction, and chlorination to yield the required precursor for Chlorantraniliprole. google.compatsnap.com

The chemical structure of 3-Amino-5-methylbenzoic acid is well-suited for the synthesis of coloring agents, particularly azo dyes. mdpi.com The synthesis process typically involves the diazotization of the amino group on the benzoic acid derivative, followed by a coupling reaction with another aromatic compound. mdpi.com While specific examples for 3-Amino-5-methylbenzoic acid are not extensively detailed, studies on closely related isomers, such as 3-amino-4-methyl-benzoic acid, demonstrate this principle effectively. mdpi.com These isomers are used to produce novel azo acidic dyes that can be applied to textiles. mdpi.com The presence of the carboxylic acid group can enhance the solubility and binding properties of the dye to fabrics. mdpi.com This general synthetic strategy underscores the utility of the aminobenzoic acid scaffold in the dye industry. mdpi.com

The bifunctional nature of 3-Amino-5-methylbenzoic acid, possessing both an amino (nucleophilic) and a carboxylic acid (electrophilic) group, makes it an ideal starting material for the synthesis of heterocyclic compounds. These functional groups can participate in cyclization reactions to form rings containing nitrogen and oxygen atoms. Research has documented the use of 3-amino-5-methylbenzoic acid in synthetic sequences aimed at producing complex polyheterocycles. bris.ac.uk For instance, it has been used as a starting material where it is first converted to its methyl ester derivative via reaction with thionyl chloride in methanol (B129727), a common step in preparing it for subsequent cyclization or coupling reactions. bris.ac.uk The broader class of amino acids is widely used to create diverse heterocyclic systems, including quinazolinones, triazepinoquinazolinones, and other fused-ring structures of potential biological interest. nih.gov

Contributions to Materials Science Research

Beyond its role in synthesizing discrete molecules, the aminobenzoic acid scaffold contributes to the development of functional materials, where its chemical properties can be harnessed to create materials with specific physical or chemical responses.

Aminobenzoic acids as a class of compounds have known applications related to their interaction with light. Para-aminobenzoic acid (PABA), a structural isomer of 3-Amino-5-methylbenzoic acid, is a well-known UV-absorbing agent historically used in sunscreens. researchgate.net The general structure is also found in some photoresist materials used in microfabrication. ambeed.com While direct and extensive research detailing the specific use of 3-Amino-5-methylbenzoic acid hydrochloride in the formulation of photosensitive resins or glass is not widely published, its core structure is analogous to compounds used in these fields. The aromatic ring and amino substituent form a chromophore that absorbs UV radiation, a fundamental property required for photosensitive materials. researchgate.netambeed.com

Data Tables

Table 1: Chemical Properties of 3-Amino-5-methylbenzoic acid

| Property | Value | Source(s) |

| CAS Number | 2305-37-5 | biosynth.comnih.govchemscene.com |

| Molecular Formula | C₈H₉NO₂ | biosynth.comnih.gov |

| Molecular Weight | 151.16 g/mol | biosynth.comnih.gov |

| IUPAC Name | 3-amino-5-methylbenzoic acid | nih.gov |

| Boiling Point | 353.6 °C | biosynth.com |

| SMILES | CC1=CC(=CC(=C1)N)C(=O)O | biosynth.comnih.gov |

Table 2: Summary of Synthetic Applications

| Application Area | Role of 3-Amino-5-methylbenzoic acid (or Analogue) | Example Product Class / Target Molecule | Source(s) |

| Pharmaceuticals | Precursor / Intermediate | Benzamide compounds, Pactamycin analogues | google.comgoogle.comresearchgate.net |

| Agrochemicals | Structural Analogue to a Key Intermediate | Chlorantraniliprole (via 2-Amino-5-chloro-3-methylbenzoic acid) | agropages.comgoogle.compatsnap.com |

| Dyes & Pigments | Diazotization Component | Azo Dyes | mdpi.com |

| Heterocyclic Synthesis | Bifunctional Building Block | Polyheterocyclic Systems | bris.ac.uk |

Potential in Electronic and Optical Materials Development

While specific research on this compound in electronic and optical materials is not extensively documented, the broader class of aminobenzoic acid derivatives serves as a foundation for developing novel functional materials. The inherent aromatic structure, combined with the electron-donating amino group and the electron-withdrawing carboxylic acid group, provides a versatile molecular scaffold. These features are crucial for creating materials with tailored electronic and photophysical properties.

The potential for these molecules in electronic applications is linked to their ability to form conjugated polymer systems. For instance, copolymers of aniline (B41778) and aminobenzoic acids have been synthesized and studied for their electrical conductivity. researchgate.net The incorporation of the aminobenzoic acid moiety can influence the polymer's electronic properties and solubility.

In the realm of optical materials, related compounds have shown promise. A notable example is the use of 3-amino-4-hydroxybenzoate, a structurally similar ligand, in the synthesis of metal-organic frameworks (MOFs). mdpi.com A coordination polymer based on this ligand with cobalt and zinc ions was found to exhibit strong photoluminescent properties. mdpi.com This bifunctional material demonstrates how aminobenzoic acid derivatives can be utilized to create materials with both magnetic and light-emitting capabilities. mdpi.com The specific substitution pattern on the benzene (B151609) ring, such as the methyl group in 3-Amino-5-methylbenzoic acid, can be used to fine-tune the resulting material's properties, including its emission wavelength and quantum efficiency. The general applicability of aminobenzoic acids as building blocks for optical materials suggests potential for this compound in this field. bldpharm.com

Polymer Science Applications (e.g., Polymer Building Blocks)

This compound is a valuable monomer, or building block, for the synthesis of advanced polymers. Its bifunctional nature, possessing both an amine (-NH₂) and a carboxylic acid (-COOH) group, allows it to participate in step-growth polymerization to form polyamides. Polyamides derived from aromatic amino acids are known for their high thermal stability, mechanical strength, and chemical resistance.

The synthesis of polymers from related aminobenzoic acids provides insight into the potential applications. For example, poly(3-aminobenzoic acid) has been synthesized via chemical oxidation. researchgate.net Copolymers of 3-aminobenzoic acid with aniline have also been prepared, resulting in materials with varying electrical conductivities, ranging from 10⁻³ to 10⁻¹⁰ S cm⁻¹. researchgate.net The presence of the carboxylic acid group in the polymer chain can also serve to improve solubility and provide sites for further functionalization or for complexation with metal ions. researchgate.net

Amino acid-based polymers, in general, are a significant area of research in materials science. mdpi.com Synthetic poly(amino acid)s are explored for a variety of biomedical applications due to their structural similarity to natural proteins. mdpi.com While much of this research focuses on alpha-amino acids, the principles of creating functional polymers extend to aromatic amino acids like 3-Amino-5-methylbenzoic acid. The ability to polymerize these monomers opens pathways to new materials with tailored properties for specialized applications. zju.edu.cn

Use as a Ligand in Coordination Chemistry

In the field of coordination chemistry, amino acids and their derivatives are widely used as ligands to form complexes with metal ions. wikipedia.org 3-Amino-5-methylbenzoic acid can act as a versatile ligand, coordinating with metal centers through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group. wikipedia.orgresearchgate.net This chelation typically forms a stable five-membered ring with the metal ion. wikipedia.org

The resulting coordination complexes, often in the form of metal-organic frameworks (MOFs), can exhibit a wide range of interesting properties and applications. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. brieflands.comnih.gov The choice of ligand is critical in determining the structure, porosity, and functionality of the resulting framework. scirp.org

Molecular Interaction and Mechanistic Investigations

Enzyme Inhibition Mechanisms

No specific studies detailing the enzyme inhibition mechanisms of 3-Amino-5-methylbenzoic acid hydrochloride were identified in the available search results.

There is no available research data or published studies investigating the active site binding of this compound against neuraminidase or any other specific enzyme.

Information regarding the direct interaction of this compound with specific cellular receptors or its influence on signaling pathways is not available in the public domain based on the search results.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

One source suggests that 3-Amino-5-methylbenzoic acid has biological activity related to its interaction with macromolecules. biosynth.com It is claimed to inhibit cell growth by binding to DNA. biosynth.com However, the specific nature of this binding, such as intercalation or groove binding, is not described, and no primary research data is provided to substantiate this claim. biosynth.com

The compound is purported to inhibit transcription and replication processes, presumably as a consequence of its binding to DNA. biosynth.com No details on the specific genes or replication factors affected, nor the mechanism of inhibition, are available. biosynth.com

3-Amino-5-methylbenzoic acid is claimed to inhibit the biosynthesis of proteins and other cellular molecules. biosynth.com The specific pathways or enzymes targeted by this inhibition are not specified in the available documentation. biosynth.com

Structure-Activity Relationship (SAR) Studies for Molecular Probes

There are no structure-activity relationship (SAR) studies available in the search results that specifically analyze this compound as a molecular probe or detail how modifications to its structure would affect its biological activity.

Buffering Capacity and pH Stabilization in Biochemical Assays

The parent compound, 3-aminobenzoic acid, has known pKa values for its carboxylic acid and amino functional groups, which are approximately 3.07 and 4.79, respectively. These values indicate that 3-aminobenzoic acid could potentially offer buffering capacity in the acidic pH range. The addition of a methyl group at the 5-position, as in 3-Amino-5-methylbenzoic acid, would be expected to slightly alter these pKa values due to its electron-donating inductive effect, but the precise pKa values for 3-Amino-5-methylbenzoic acid are not documented in the available literature.

Without experimental studies, it is not possible to provide a data table on its effective pH range, buffer concentration effects, or temperature dependency of its pKa. Furthermore, no research articles were identified that employed this compound as a buffering agent in specific biochemical or enzymatic assays. Therefore, its efficacy in maintaining a stable pH environment under various experimental conditions remains uncharacterized.

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Routes

The presence of both an amino and a carboxylic acid group on the benzene (B151609) ring makes 3-Amino-5-methylbenzoic acid a prime candidate for a variety of chemical modifications. cymitquimica.com Future research is expected to focus on developing novel derivatization strategies to synthesize a new generation of compounds with tailored properties.

Key areas of exploration include:

Peptide Synthesis: Leveraging the amino and carboxyl functionalities, the compound can be incorporated into peptide chains, a process known as peptide synthesis. sigmaaldrich.comsigmaaldrich.com This could lead to the creation of peptidomimetics or other bioactive molecules.

Heterocycle Formation: The reactive sites on the molecule can serve as anchor points for constructing complex heterocyclic systems. Research into reactions like the Michael addition has already shown promise in creating derivatives from related compounds, such as the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. researchgate.net

Substituent Modification: Exploring reactions that modify the existing methyl group or add new substituents to the aromatic ring can yield a wide array of new chemical entities. For instance, methods for chlorination and cyanation have been developed for similar structures like 2-amino-3-methylbenzoic acid, suggesting that halogenation or the introduction of nitrile groups could be viable routes for creating new derivatives of 3-Amino-5-methylbenzoic acid. patsnap.comgoogle.comgoogle.com

These synthetic explorations could produce compounds with unique electronic, optical, or biological properties, expanding the chemical space accessible from this starting material.

Exploration of New Material Science Applications

The rigid, bifunctional nature of 3-Amino-5-methylbenzoic acid makes it an attractive monomer for the synthesis of advanced polymers and functional materials. Emerging research is likely to investigate its potential in creating materials with novel thermal, mechanical, and electronic properties.

Future research could focus on:

Polymer Synthesis: The compound can be used in step-growth polymerization to create polyamides or polyesters. The specific arrangement of functional groups on the benzene ring could lead to polymers with unique chain conformations and packing efficiencies. The use of aminobenzoic acids in creating functional polymers for applications like electrochemical sensors has already been demonstrated, paving the way for similar uses. nih.gov

Hybrid Materials: Incorporating 3-Amino-5-methylbenzoic acid or its polymeric derivatives into composite or hybrid materials is another promising avenue. For example, creating hybrid materials with nanoparticles could yield systems with enhanced catalytic or sensing capabilities.

Nanoporous Crystalline Polymers: Research on polymers like syndiotactic polystyrene (sPS) has shown that they can form nanoporous crystalline phases capable of including guest molecules like benzoic acid. mdpi.com This suggests that polymers derived from 3-Amino-5-methylbenzoic acid might also form such inclusion complexes, potentially for applications in separation, storage, or controlled release.

The table below outlines potential research directions in material science for derivatives of 3-Amino-5-methylbenzoic acid.

| Research Area | Potential Monomer/Building Block | Target Polymer/Material | Potential Application |

| High-Performance Polymers | 3-Amino-5-methylbenzoic acid | Polyamides, Polyesters | Thermally stable plastics, advanced fibers |

| Electrochemical Sensors | Poly(3-amino-5-methylbenzoic acid) | Nanoparticle-polymer hybrid | Biomarker detection, environmental monitoring nih.gov |

| Functional Composites | 3-Amino-5-methylbenzoic acid derivatives | Polymer-inorganic composites | Catalysis, advanced coatings |

| Controlled Release Systems | Polymers from 3-Amino-5-methylbenzoic acid | Nanoporous crystalline films | Drug delivery, functional packaging mdpi.com |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the behavior of molecules and materials, thereby guiding experimental efforts. Advanced computational modeling of 3-Amino-5-methylbenzoic acid and its derivatives can accelerate the discovery of new applications.

Future computational studies are expected to involve:

Density Functional Theory (DFT): DFT methods can be employed to investigate the electronic structure, vibrational characteristics, and thermodynamic properties of the molecule and its potential derivatives. researchgate.net Such studies can predict reactivity, stability, and spectroscopic signatures. For instance, DFT has been used to study the influence of substituents on the properties of related benzoic acid molecules and to determine pKa values of aminobenzoic acid derivatives. researchgate.netacs.orgescholarship.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the conformational dynamics of polymers derived from 3-Amino-5-methylbenzoic acid. These simulations can also model the interaction of the molecule with solvents or biological targets, providing insights into processes like self-assembly and binding.

Benchmarking against Advanced Methods: To ensure accuracy, DFT functionals can be benchmarked against high-level ab initio methods like DLPNO-CCSD(T). nih.gov This approach has been used to identify the most suitable functionals for studying aminobenzoic acid-water clusters, ensuring reliable predictions for similar systems. nih.gov

These computational approaches will enable a "design-before-synthesis" strategy, saving time and resources by focusing experimental work on the most promising candidates.

Integration in Supramolecular Self-Assembly Systems

Supramolecular chemistry, which involves the study of non-covalent interactions, is a rapidly growing field. The ability of 3-Amino-5-methylbenzoic acid to form hydrogen bonds via its carboxyl and amino groups makes it an excellent candidate for designing self-assembling systems.

Emerging research avenues include:

Crystal Engineering: Investigating the hydrogen bonding patterns and other intermolecular interactions that govern the crystal packing of 3-Amino-5-methylbenzoic acid and its derivatives. Studies on p-aminobenzoic acid have revealed that solution-phase self-assembly into dimers and tetramers plays a crucial role in the nucleation of its crystalline forms. whiterose.ac.ukwhiterose.ac.ukresearchgate.net Similar investigations could reveal how to control the solid-state architecture of 3-Amino-5-methylbenzoic acid.

Solution-Phase Aggregation: Using techniques like FTIR and NMR to study the formation of supramolecular species in solution. Understanding these pre-nucleation clusters is key to controlling polymorphism and crystal morphology. whiterose.ac.ukwhiterose.ac.uk

Functional Gels and Liquid Crystals: Designing derivatives that can self-assemble into soft materials like gels or liquid crystals. The interplay of hydrogen bonding and π-π stacking could be harnessed to create responsive materials that change their properties in response to external stimuli.

By understanding and controlling the self-assembly of this molecule, researchers can create complex, ordered structures with emergent functions.

Design of Targeted Molecular Probes

Molecular probes are essential tools in chemical biology and medical diagnostics. Derivatives of 3-Amino-5-methylbenzoic acid could be engineered to function as fluorescent probes for detecting specific analytes or imaging biological processes.

Future research in this area should focus on:

Fluorophore Development: Synthesizing derivatives that exhibit desirable photophysical properties, such as high quantum yield and sensitivity to the local environment. Ortho-aminobenzoic acid (anthranilic acid) is a well-known fluorescent group used in peptide substrates for enzyme assays. nih.govnih.gov This provides a strong precedent for developing fluorescent probes from other aminobenzoic acid isomers.

Targeted Recognition: Attaching specific recognition elements (e.g., peptides, aptamers) to a fluorescent derivative of 3-Amino-5-methylbenzoic acid. This would allow the probe to bind selectively to a target molecule, such as a protein or nucleic acid, leading to a detectable change in fluorescence.

Metabolic Labeling: Fluorescent D-amino acids (FDAAs) are used as metabolic probes to label the cell walls of bacteria for imaging purposes. tocris.com It is conceivable that derivatives of 3-Amino-5-methylbenzoic acid could be developed for similar applications in metabolic labeling or as building blocks for biosensors.

The development of such probes could have a significant impact on disease diagnosis and our fundamental understanding of biological systems. The table below summarizes key findings from research on related aminobenzoic acids that support these future directions.

| Compound | Research Finding | Implication for 3-Amino-5-methylbenzoic acid | Reference |

| ortho-Aminobenzoic acid | Used as a fluorescent donor group in internally quenched fluorescent peptides. | Potential to be derivatized into novel fluorescent probes. | nih.govnih.gov |

| p-Aminobenzoic acid | Forms solution-phase dimers and tetramers that direct crystal nucleation. | A promising candidate for studies in supramolecular self-assembly and crystal engineering. | whiterose.ac.ukwhiterose.ac.ukresearchgate.net |

| Aminobenzoic acid derivatives | Subject of advanced computational studies (DFT) to determine structure and properties. | Computational modeling can predict properties and guide the synthesis of new derivatives. | researchgate.netnih.gov |

| Aminobenzoic acid polymers | Used to create hybrid nanomaterials for electrochemical immunosensors. | Potential monomer for new polymers in material science and sensor applications. | nih.gov |

Q & A

What are the optimal synthetic routes for 3-amino-5-methylbenzoic acid hydrochloride, and how do reaction conditions influence yield and purity?

Advanced Research Focus :

The synthesis of aromatic amino acids like this compound often involves multi-step strategies, such as nitration, reduction, and acidification. For example, nitration of methylbenzoic acid derivatives followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can yield the amine intermediate, which is subsequently treated with HCl to form the hydrochloride salt . Key factors include:

- Temperature control : Excessive heat during nitration can lead to byproducts like di-nitrated compounds.

- Catalyst selection : Hydrogenation efficiency varies with catalyst type; Pd/C typically offers higher selectivity for aromatic amine reduction compared to PtO₂.

- Acid stoichiometry : Overuse of HCl can lead to salt crystallization issues, while insufficient acid results in incomplete protonation.

Data from similar syntheses (e.g., 5-aminolevulinic acid hydrochloride) suggest yields of 60–75% under optimized conditions, with purity >95% confirmed via HPLC .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Advanced Research Focus :

Discrepancies in spectral assignments often arise from tautomerism, solvent effects, or impurities. For example:

- NMR shifts : The amino group’s proton environment may vary due to hydrogen bonding with the carboxylic acid moiety, leading to broad or split peaks. DMSO-d₆ as a solvent can stabilize such interactions, simplifying interpretation .

- IR carbonyl stretches : The hydrochloride salt’s carboxylic acid group typically shows a strong absorption band near 1700 cm⁻¹, but contamination with free acid (e.g., from incomplete salt formation) introduces a shoulder peak at ~1720 cm⁻¹.

Methodological solutions:

- Use combined techniques (e.g., LC-MS for purity validation, X-ray crystallography for definitive structural confirmation) .

- Reference computational data (e.g., DFT calculations for predicted IR/NMR spectra) to cross-validate experimental results .

What analytical methods are most robust for quantifying this compound in complex matrices (e.g., biological samples)?

Advanced Research Focus :

Reverse-phase HPLC with UV detection (e.g., 210–230 nm) is widely used, but method optimization is critical:

- Column selection : C18 columns (e.g., Kromasil) provide better resolution for polar aromatic acids compared to C8 .

- Mobile phase : Buffered systems (e.g., 0.03 M KH₂PO₄:MeOH, 70:30) enhance peak symmetry and reduce ion suppression.

- Validation parameters : Linearity (R² >0.999), recovery rates (98–102%), and LOQ (0.1 µg/mL) are achievable with proper calibration .

For biological samples, solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) improves recovery by retaining both ionic and hydrophobic analytes.

How does the hydrochloride salt form of 3-amino-5-methylbenzoic acid impact its solubility and stability in formulation studies?

Advanced Research Focus :

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base (<5 mg/mL) but introduces pH-dependent instability:

- Hydrolysis : Under alkaline conditions (pH >8), the amine group deprotonates, leading to degradation. Stability studies in PBS (pH 7.4) show <5% degradation over 30 days at 4°C.

- Excipient compatibility : Co-formulation with sugars (e.g., sucrose) or polyols (e.g., mannitol) reduces hygroscopicity and improves shelf life .

What computational approaches (e.g., DFT, molecular docking) are applicable to study the reactivity of this compound?

Advanced Research Focus :

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP/6-31G*) accurately predicts electronic properties and reaction pathways:

- Reactivity sites : The amino group and carboxylic acid are electrophilic centers, as shown by Fukui indices .

- Solvent effects : Polarizable continuum models (PCM) simulate aqueous environments, revealing solvation energies critical for salt dissociation .

- Docking studies : For drug design, the compound’s planar structure allows π-π stacking with enzyme active sites (e.g., tyrosine kinase inhibitors), validated via AutoDock Vina .

How can researchers address batch-to-batch variability in this compound synthesis?

Advanced Research Focus :

Process Analytical Technology (PAT) tools mitigate variability:

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real-time, ensuring consistent nitration and reduction steps.

- Design of Experiments (DoE) : Response surface methodology optimizes parameters (e.g., temperature, catalyst loading) to minimize impurity formation .

Data from analogous syntheses show that controlling hydrogen pressure (±0.5 bar) and reaction time (±10 mins) reduces yield variability from ±15% to ±5% .

What are the ecological and toxicological considerations for handling this compound?

Advanced Research Focus :

While specific ecotoxicity data are limited, structural analogs (e.g., 4-aminobenzoic acid derivatives) suggest moderate aquatic toxicity (LC50 ~10–100 mg/L for Daphnia magna). Recommended precautions:

- Waste disposal : Neutralize with NaOH to precipitate the free base, followed by incineration.

- Occupational safety : Use PPE (gloves, goggles) to prevent dermal/ocular irritation, as hydrochloride salts are corrosive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.